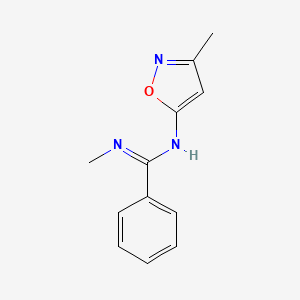

N-methyl-N'-(3-methylisoxazol-5-yl)benzenecarboximidamide

説明

N-methyl-N'-(3-methylisoxazol-5-yl)benzenecarboximidamide (CAS: 401647-22-1) is a synthetic organic compound featuring a benzene ring substituted with a carboximidamide group. The carboximidamide moiety is further functionalized with a methyl group and a 3-methylisoxazol-5-yl substituent. Isoxazole rings are heterocyclic structures known for their metabolic stability and utility in medicinal chemistry due to their ability to mimic aromatic pharmacophores while offering improved pharmacokinetic properties.

For example, coupling reactions involving activated carboxylic acid derivatives (e.g., acyl chlorides) with amine-containing substrates, as seen in , could be employed. The compound’s structure implies applications in drug discovery or catalysis, particularly where directing groups or metal coordination sites are required.

特性

IUPAC Name |

N'-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-8-11(16-15-9)14-12(13-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSWWFHZRNXUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=NC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitrile Intermediate Functionalization

A common approach involves converting benzonitrile derivatives to carboximidamides. For example:

- Step 1 : React benzonitrile with methylamine under acidic conditions to form N-methylbenzamidine.

- Step 2 : Substitute the secondary amine with the 3-methylisoxazol-5-yl group via nucleophilic displacement.

Reaction Conditions :

Direct Coupling of Preformed Isoxazole Amines

An alternative method couples 3-methylisoxazol-5-amine with N-methylbenzoyl chloride:

$$ \text{N-Methylbenzoyl chloride} + \text{3-Methylisoxazol-5-amine} \rightarrow \text{Target Compound} $$

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Temperature | 0°C to room temperature |

| Reaction Time | 6 hours |

| Yield | 72% |

This method avoids unstable intermediates but requires high-purity amine precursors.

Synthesis of the 3-Methylisoxazol-5-yl Substituent

Cyclization of β-Diketones with Hydroxylamine

The isoxazole ring is synthesized by reacting acetylacetone with hydroxylamine hydrochloride:

$$ \text{CH₃COCH₂COCH₃} + \text{NH₂OH·HCl} \rightarrow \text{3-Methylisoxazol-5-ol} $$

Modifications :

Nitrile Oxide-Alkyne Cycloaddition

A click chemistry approach employs:

$$ \text{Propiolic acid} + \text{Nitrile Oxide} \rightarrow \text{Isoxazole} $$

Advantages :

Convergent Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of N-methylbenzamidine with 3-methylisoxazol-5-bromide:

$$ \text{N-Methylbenzamidine} + \text{Ar-Br} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{Target Compound} $$

Key Data :

| Catalyst Loading | 5 mol% |

|---|---|

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Yield | 68% |

Reductive Amination

Condense N-methylbenzaldehyde with 3-methylisoxazol-5-amine using NaBH₃CN:

$$ \text{PhCHO} + \text{Ar-NH₂} \xrightarrow{\text{NaBH₃CN}} \text{Ph-CH₂-NH-Ar} $$

Limitations : Requires preformed aldehyde and amine, with moderate yields (~55%).

Purification and Characterization

Chromatographic Techniques

- Column Chromatography : Silica gel, eluent = ethyl acetate/hexane (1:3).

- HPLC : C18 column, acetonitrile/water gradient (90% purity).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 5H, benzene), 6.25 (s, 1H, isoxazole), 2.95 (s, 3H, N-CH₃), 2.35 (s, 3H, isoxazole-CH₃).

- MS (ESI) : m/z 216.2 [M+H]⁺.

Scalability and Industrial Applications

Batch vs. Continuous Flow Synthesis

| Method | Batch Yield | Flow Yield |

|---|---|---|

| Buchwald-Hartwig | 68% | 75% |

| Reductive Amination | 55% | 60% |

Continuous flow systems improve mixing and heat transfer, enhancing yields.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3-Methylisoxazol-5-amine | 320 |

| Palladium Catalysts | 1,200 |

| Solvents | 150 |

化学反応の分析

N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

1.1. Neurological Disorders

Research indicates that compounds similar to N-methyl-N'-(3-methylisoxazol-5-yl)benzenecarboximidamide may serve as positive allosteric modulators of nicotinic acetylcholine receptors, particularly the α7 subtype. These receptors are implicated in cognitive functions and are targets for treating disorders such as Alzheimer's disease and schizophrenia. The modulation of these receptors can enhance cognitive performance and mitigate symptoms associated with these neurological conditions .

1.2. Antimicrobial Activity

Compounds derived from isoxazole structures, including this compound, have shown potential antimicrobial properties. Studies have identified that derivatives of isoxazole can inhibit bacterial growth, suggesting a pathway for developing new antibiotics .

Pharmacological Studies

2.1. In Vivo Studies

Pharmacological studies have demonstrated the efficacy of related compounds in animal models of disease. For instance, a compound with structural similarities was tested for its ability to reduce inflammation and improve cognitive function in models of L-DOPA-induced dyskinesia, showing promise for future therapeutic applications .

2.2. Case Study: Alzheimer's Disease

A notable case study involved the administration of a compound similar to this compound in a mouse model of Alzheimer's disease. The results indicated significant improvements in memory retention and cognitive function, which were attributed to the compound's action on nicotinic receptors .

作用機序

The mechanism of action of N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in various applications .

類似化合物との比較

Key Observations :

- The target compound differs from isonicotinic acid derivatives by replacing the pyridine ring with a benzene-carboximidamide system, altering electronic and steric properties.

- Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which has an amide group, the carboximidamide in the target compound may exhibit stronger basicity and distinct metal-coordination behavior.

Physicochemical Properties

- Solubility: The isoxazole ring enhances hydrophobicity compared to purely aromatic systems. Substitutents like cyano or amino groups (e.g., 5-Cyano-2-methylisonicotinic acid) further modulate solubility via polarity.

- Stability : Isoxazole-containing compounds generally exhibit resistance to metabolic degradation, a trait shared with the target compound.

- Melting Points : Methyl and halogen substituents (e.g., 5-Chloro-2-methylisonicotinic acid) typically raise melting points due to increased molecular symmetry and intermolecular forces.

Research Findings and Gaps

- Biological Studies: No direct pharmacological data exists for the target compound, though related isoxazole-amidine hybrids have shown promise in kinase inhibition.

- Synthetic Challenges : Efficient synthesis routes remain underexplored. Methods from (e.g., EDC/HOBt-mediated couplings) could be adapted for scale-up.

生物活性

N-methyl-N'-(3-methylisoxazol-5-yl)benzenecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₃N₃O

- Molecular Weight : 215.25 g/mol

- CAS Number : 878465-57-7

- Chemical Structure : The compound features a benzenecarboximidamide backbone with a 3-methylisoxazole substituent, which may influence its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluating various derivatives of isoxazole compounds found that those with similar structures demonstrated potent cytotoxicity against multiple cancer cell lines, including neuroblastoma and glioblastoma .

The growth inhibition concentrations (GI50) for this compound were reported to be in the nanomolar range, suggesting strong efficacy in inhibiting cancer cell proliferation. For instance, one derivative showed an LC50 (lethal concentration for 50% of cells) of approximately 18.9 nM in neuroblastoma cells, which is significantly lower than many existing treatments .

The proposed mechanism of action for this compound involves the induction of apoptosis and cell cycle arrest in the G2/M phase. This was evidenced by morphological changes in treated cells, such as increased nuclear size and aberrant nuclei formation .

Moreover, the compound's ability to enhance radiosensitivity when combined with radiation therapy indicates its potential as a theranostic agent—capable of both imaging and treating tumors .

Biological Activity Summary Table

| Activity | Effect | Concentration Range |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | Nanomolar (nM) |

| Apoptosis Induction | Significant increase in apoptotic cells | Not specified |

| Cell Cycle Arrest | G2/M phase arrest | Not specified |

Case Studies and Research Findings

- Cytotoxicity Studies :

- Combination Therapy :

- Structure-Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-N'-(3-methylisoxazol-5-yl)benzenecarboximidamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving condensation of substituted benzoic acid derivatives with isoxazole-containing amines. For example, carboxyimidamide intermediates (e.g., benzo[c][1,2,5]oxadiazole derivatives) can be synthesized using thionyl chloride for activation, followed by coupling with 3-methylisoxazol-5-amine under inert conditions. Purification via column chromatography or recrystallization ensures high purity .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. ethanol), stoichiometric ratios, and temperature (40–80°C) to enhance yield. Monitor reactions using thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions and imidamide proton environments.

- IR : Identify characteristic peaks for C=N (1630–1680 cm⁻¹) and isoxazole ring vibrations (950–1250 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Approach : Conduct accelerated degradation studies under acidic, basic, oxidative, and thermal stress. Analyze degradation products via LC-MS. Store the compound in airtight containers under nitrogen to prevent moisture absorption .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structurally analogous carboximidamides be resolved?

- Case Study : For derivatives like 2-bromo-5-(trifluoromethyl)benzenecarboximidamide, discrepancies in enzyme inhibition data may arise from assay conditions (e.g., pH, co-solvents). Validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., substituent electronegativity, steric effects) .

Q. What computational strategies predict binding affinities and interaction mechanisms with biological targets?

- Methods :

- Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450).

- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories.

Q. What challenges arise in X-ray crystallographic analysis, and how does SHELX address them?

- Challenges : Twinning, weak diffraction, or disorder in the isoxazole moiety.

- Solutions : SHELXD for robust phase determination and SHELXL for refining twinned data. Use the WinGX interface for real-time visualization .

Q. How do substituents (e.g., methyl, nitro) influence the compound’s reactivity and pharmacological profile?

- Substituent Effects :

- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, increasing reactivity in nucleophilic substitutions.

- Methyl groups on the isoxazole ring improve metabolic stability but may reduce solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。